Methyl thiazolo[4,5-c]pyridine-6-carboxylate
Description
Methyl thiazolo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound featuring a thiazole ring fused to a pyridine scaffold at the [4,5-c] positions, with a methyl ester group at the 6-position. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.
Properties
CAS No. |
1206973-17-2 |
|---|---|
Molecular Formula |
C8H6N2O2S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
methyl [1,3]thiazolo[4,5-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-7-6(3-9-5)10-4-13-7/h2-4H,1H3 |
InChI Key |
HNNSZAPLWHCQLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)SC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Palladium-Catalyzed Carbonylation
One of the most prevalent methods involves a palladium-catalyzed carbon monoxide insertion into halogenated pyridine intermediates, followed by cyclization to form the fused heterocycle.
The reaction proceeds under controlled temperature (~100–115°C) and pressure (~10 KPa CO), yielding methyl thiazolo[4,5-c]pyridine-6-carboxylate with yields typically exceeding 60%.
Multi-step Synthesis from 3,5-Dibromo-2-aminopyridine
This route involves initial formation of a thiourea intermediate, followed by cyclization and esterification:
- Step 1: Reaction of 3,5-dibromo-2-aminopyridine with thiocyanamide in tetrahydrofuran (THF), with benzoyl chloride to produce a thiourea derivative.
- Step 2: Treatment with sodium hydride (NaH) in THF to generate a nucleophilic intermediate.
- Step 3: Cyclization using isoamyl nitrite to form the thiazole ring.
- Step 4: Palladium-catalyzed carbonylation with CO and methylation to yield this compound.
This method has demonstrated high yields (~69%) and is adaptable for scale-up.
Direct One-Step Synthesis from Chloronitropyridines
Recent advances have demonstrated the feasibility of synthesizing thiazolo[4,5-c]pyridine derivatives directly from chloronitropyridines and thioamides or thioureas:
- Reaction conditions: Heating chloronitropyridines with thioamides or thioureas in the presence of a base or catalyst under reflux.
- Outcome: Formation of the fused heterocycle with various substituents at the 2-position, including the methyl ester at the 6-position through subsequent methylation or oxidation steps.
This approach simplifies the synthesis, reducing it to a single step with high regioselectivity.
| Reaction Step | Reagents and Conditions | Purpose | Reference |
|---|---|---|---|
| 1. Nucleophilic substitution | Chloronitropyridine, thioamide, base | Heterocycle formation | , |
Critical Reaction Parameters and Optimization
Characterization and Purity Assessment
The synthesized this compound is characterized through:
- Nuclear Magnetic Resonance (NMR): Confirming the structural integrity and substitution pattern.
- Mass Spectrometry (MS): Verifying molecular weight.
- High-Performance Liquid Chromatography (HPLC): Assessing purity, typically exceeding 97%.
- Melting Point Determination: Around 201°C, consistent with literature reports.
Summary of Research Findings
Chemical Reactions Analysis
Types of Reactions: Methyl thiazolo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl thiazolo[4,5-c]pyridine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block for the production of specialty chemicals.
Mechanism of Action
Methyl thiazolo[4,5-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyridine Derivatives: These compounds share the thiazole-pyridine fused ring system but may have different substituents, leading to variations in their biological activities and chemical properties.
Thiazolopyrimidine Derivatives: These compounds have a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring, resulting in distinct pharmacological profiles.
Uniqueness: The uniqueness of this compound lies in its specific structural arrangement and the potential for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between methyl thiazolo[4,5-c]pyridine-6-carboxylate and analogous compounds:
Key Observations:
- Heteroatom Influence : Replacing the imidazole ring (N–N) with a thiazole (S–N) alters electronic properties. Sulfur’s lower electronegativity compared to nitrogen may enhance lipophilicity, affecting solubility and membrane permeability .
- Substituent Effects : Bromo and methyl groups () can sterically hinder interactions or introduce electrophilic reactivity, impacting biological activity .
Imidazo[4,5-c]pyridine Derivatives
Compounds like methyl 3H-imidazo[4,5-c]pyridine-6-carboxylate are precursors in synthesizing angiotensin II receptor antagonists (e.g., PD123177 and PD123319), which target cardiovascular diseases . The imidazole ring’s hydrogen-bonding capability is critical for receptor interaction.
Thiazolo[4,5-b]pyridine Derivatives
Ethyl 2-(methylthio)thiazolo[4,5-b]pyridine-6-carboxylate () demonstrates how thiazole rings can enhance metabolic stability compared to imidazole analogs, making them viable candidates for antimicrobial agents .
Tetrahydroimidazo Derivatives
Methyl (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride () is used in peptidomimetic drug design, where partial saturation improves bioavailability and reduces toxicity .
Biological Activity
Methyl thiazolo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 208.24 g/mol. The compound features a thiazole ring fused to a pyridine structure, which contributes to its unique chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways within the pathogens.
- Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been tested against several cancer cell lines, revealing IC50 values that indicate potent cytotoxic effects . The compound's ability to induce apoptosis and inhibit cell cycle progression further supports its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound is associated with anti-inflammatory activities, likely through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction can block pathways critical for cell survival in cancerous cells or microbial organisms .
- Protein-Ligand Interactions : It has been shown to interact with proteins involved in cellular signaling and metabolism, which may explain its diverse biological effects.
Anticancer Activity
A study evaluated the anticancer potential of this compound against human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of 15 µM against A-431 (human epidermoid carcinoma) cells. This activity was attributed to its ability to induce apoptosis via mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| HeLa | 18 | Inhibition of proliferation |
Antimicrobial Activity
In antimicrobial testing, this compound showed activity against both Gram-positive and Gram-negative bacteria. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound's MIC values suggest it could be a promising candidate for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
